N2-(4-isopropylphenyl)-N4-[4-(trifluoromethyl)phenyl]-6-chloro-1,3,5-triazine-2,4-diamine
Description
N²-(4-Isopropylphenyl)-N⁴-[4-(Trifluoromethyl)phenyl]-6-chloro-1,3,5-triazine-2,4-diamine is a triazine-based compound featuring a chloro substituent at position 6 and two aromatic amines at positions 2 and 2. Triazine derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their modular synthesis and tunable properties .
Properties
IUPAC Name |
6-chloro-4-N-(4-propan-2-ylphenyl)-2-N-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF3N5/c1-11(2)12-3-7-14(8-4-12)24-17-26-16(20)27-18(28-17)25-15-9-5-13(6-10-15)19(21,22)23/h3-11H,1-2H3,(H2,24,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHQOZDVEHBNKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
N2-(4-isopropylphenyl)-N4-[4-(trifluoromethyl)phenyl]-6-chloro-1,3,5-triazine-2,4-diamine . Its potential therapeutic applications and safety profile warrant investigation in preclinical and clinical studies . If you have any additional questions or need further clarification, feel free to ask! 😊
Biological Activity
N2-(4-isopropylphenyl)-N4-[4-(trifluoromethyl)phenyl]-6-chloro-1,3,5-triazine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a triazine ring system, which is known for its diverse biological activities. The presence of the isopropyl and trifluoromethyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Structural Formula
-
Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are critical in neurodegenerative diseases like Alzheimer's.
- AChE Inhibition : Studies have shown that derivatives of triazine compounds can exhibit potent AChE inhibition with IC50 values ranging from 0.051 µM to 0.092 µM .
- BACE1 Inhibition : Similarly, BACE1 inhibitors derived from triazine structures have demonstrated IC50 values around 9.00 µM to 14.25 µM .
- Antifilarial Activity : Research indicates that compounds with similar structural features have shown significant antifilarial activity against Brugia malayi, attributed to their role as dihydrofolate reductase (DHFR) inhibitors .
- Antiviral Potential : The compound has been explored for its potential antiviral properties against coronaviruses and other viral infections, showcasing a broad spectrum of activity .
Study on AChE and BACE1 Inhibition
A recent study synthesized several 1,3,5-triazine derivatives and tested their inhibitory effects on AChE and BACE1. The most active compounds exhibited IC50 values indicating strong inhibition, suggesting their potential as therapeutic agents for Alzheimer's disease .
| Compound | AChE IC50 (µM) | BACE1 IC50 (µM) |
|---|---|---|
| Compound A | 0.051 | 9.00 |
| Compound B | 0.065 | 11.09 |
| Compound C | 0.092 | 14.25 |
Antifilarial Activity Study
In another investigation focusing on antifilarial agents, compounds structurally related to this compound were evaluated for their activity against adult worms of Brugia malayi. The results indicated significant activity with some compounds showing reversal effects when treated with folic acid, confirming their mechanism as DHFR inhibitors .
Scientific Research Applications
Anticancer Activity
Triazine derivatives have been extensively studied for their potential as anticancer agents. Research indicates that compounds similar to N2-(4-isopropylphenyl)-N4-[4-(trifluoromethyl)phenyl]-6-chloro-1,3,5-triazine-2,4-diamine can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival.
Case Study: Inhibition of Multidrug Resistance (MDR)
A study published in PMC highlighted the synthesis and evaluation of triazine derivatives that showed significant activity against MDR cancer cells. The compound's ability to modulate ATP-binding cassette (ABC) transporters was critical in overcoming drug resistance .
Antimicrobial Properties
Triazines have also been evaluated for their antimicrobial properties. Research has shown that certain triazine derivatives exhibit inhibitory effects against various bacterial strains.
Case Study: Bacterial Inhibition
In laboratory settings, derivatives similar to this compound were tested against Escherichia coli and Staphylococcus aureus. Results indicated a dose-dependent inhibition of bacterial growth, suggesting potential applications in developing new antibiotics .
Anti-inflammatory Effects
The anti-inflammatory properties of triazines have garnered attention for potential therapeutic uses in treating inflammatory diseases.
Case Study: Inhibition of Inflammatory Mediators
Research demonstrated that triazine derivatives could inhibit the production of pro-inflammatory cytokines in vitro. This suggests their potential utility in managing conditions like rheumatoid arthritis and other inflammatory disorders .
Development of Agrochemicals
The structural characteristics of triazines make them suitable candidates for agrochemical applications. They are often used as herbicides due to their effectiveness in inhibiting plant growth by interfering with photosynthesis.
Data Table: Herbicidal Activity Comparison
| Compound Name | Application Type | Efficacy |
|---|---|---|
| Triazine A | Herbicide | High |
| Triazine B | Herbicide | Moderate |
| This compound | Herbicide | High |
Photovoltaic Materials
Triazines are also being explored as components in organic photovoltaic devices due to their electronic properties.
Case Study: Solar Cell Efficiency
Research has indicated that incorporating triazine-based compounds into solar cells can enhance light absorption and improve overall energy conversion efficiency. This application is particularly relevant in the development of next-generation solar technologies .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The target compound’s structural analogs vary in substituent patterns, leading to distinct physicochemical and functional differences:
Table 1: Key Structural Analogs and Their Features
Electronic and Steric Modifications
- In contrast, morpholinyl substituents (e.g., in ) donate electrons via nitrogen lone pairs, stabilizing the triazine ring .
- Steric Effects: The 4-isopropylphenyl group introduces significant steric hindrance compared to simpler aryl or alkylamines (e.g., N-methylaniline in ). This may reduce binding efficiency in biological systems but improve selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
